Tco-peg5-dbco
Description
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Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N3O9/c44-38(18-19-39(45)43-32-35-12-7-6-10-33(35)16-17-34-11-8-9-15-37(34)43)41-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-42-40(46)52-36-13-4-2-1-3-5-14-36/h1-2,6-12,15,36H,3-5,13-14,18-32H2,(H,41,44)(H,42,46)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWTWRSXZCDTL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N3O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Steric and Electronic Tuning:the Reactivity of Both Reaction Pairs Can Be Fine Tuned by Modifying the Structure of the Reactants.researchgate.net
Steric Hindrance: More sterically hindered cyclooctynes, such as DBCO, are known not to react with tetrazines, which is a key basis for the orthogonality of the SPAAC and IEDDA systems. researchgate.netresearchgate.net This principle can be extended; for instance, the reactivity of DBCO with azides can be modulated by the steric bulk of substituents near the azide (B81097) group, allowing for selective reaction of one type of azide over another. researchgate.net
Electronic Effects: The reaction rate of the IEDDA ligation is sensitive to the electronic properties of the tetrazine component. researchgate.net Introducing electron-withdrawing groups on the tetrazine ring can increase the reaction rate, while electron-donating groups can decrease it. This allows for the creation of a "palette" of tetrazines with different reactivities that can be selected for specific applications.
Multi Component Orthogonality:by Combining Kinetic, Steric, and Electronic Tuning, It is Possible to Design Systems with More Than Two Orthogonal Reactions. for Example, Researchers Have Demonstrated Simultaneous Triple Bioorthogonal Conjugations by Partnering the Spaac and Iedda Reactions with a Third, Mechanistically Distinct Bioorthogonal Reaction.acs.orgsuch Strategies, Enabled by Precisely Designed Linkers Like Tco Peg5 Dbco, Are Expanding the Toolkit of Chemical Biology for the Multi Faceted Study of Complex Biological Processes.acs.org
Orthogonal Bioconjugation Strategies Employing Tco Peg5 Dbco
Concept of Orthogonal Click Chemistry
Orthogonal click chemistry refers to the use of two or more distinct, highly efficient, and selective chemical reactions that can occur simultaneously in the same reaction vessel without cross-reactivity. nih.gov For a set of reactions to be considered mutually orthogonal, the reactive partners of one reaction must not interact with or inhibit the reactive partners of the other reaction. nih.gov This concept is crucial in complex environments like living cells, where a multitude of functional groups are present. nih.gov
The combination of the IEDDA tetrazine-TCO ligation and the SPAAC azide-DBCO reaction is a well-established example of a mutually orthogonal system. nih.govresearchgate.net
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction occurs between an electron-deficient diene (tetrazine) and an electron-rich dienophile (TCO). It is known for its exceptionally fast reaction kinetics, with second-order rate constants reaching up to 10^5 M⁻¹s⁻¹. iris-biotech.denih.gov This rapid rate allows for efficient labeling even at very low concentrations of reactants, which is common in biological systems. iris-biotech.denih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction, a copper-free version of the original click reaction, is driven by the ring strain of a cyclooctyne, such as DBCO, to react with an azide (B81097). rsc.org While generally slower than the IEDDA reaction, with rate constants typically in the range of 1-2 M⁻¹s⁻¹, it is highly specific and biocompatible, as it avoids the cellular toxicity associated with copper catalysts. nih.govrsc.org
The mutual orthogonality of these two reactions has been experimentally confirmed in biological settings. nih.gov The tetrazine/TCO pair and the azide/DBCO pair react selectively with each other, enabling precise control over the formation of desired products without unintended side reactions. nih.gov
Simultaneous Dual-Labeling Applications in Complex Systems
The orthogonality of the TCO-tetrazine and DBCO-azide ligations allows for the simultaneous labeling of two different molecular targets within the same biological sample. nih.govresearchgate.net This capability is particularly valuable for studying complex interactions and pathways in cells and living organisms. nih.govbiorxiv.org
A key demonstration of this principle involved the dual-labeling of two different cell surface receptors on two distinct cancer cell lines in a co-culture. nih.gov In this study, researchers used antibodies conjugated to either TCO or DBCO to target specific receptors, followed by the concurrent addition of fluorescently-labeled tetrazine and azide probes.
The experiment successfully demonstrated that the TCO-modified antibody only reacted with the tetrazine probe, and the DBCO-modified antibody only reacted with the azide probe, confirming the high degree of orthogonality in a complex cellular environment. nih.gov
| Cell Line | Target Receptor | Primary Antibody Conjugate | Secondary Fluorescent Probe | Observed Fluorescence |
|---|---|---|---|---|
| SKBR-3 | HER2/neu | Herceptin-AF568-TCO | AF750-tetrazine | Strong AF750 Signal |
| A431 | EGFR | Cetuximab-AF488-DBCO | AF647-azide | Strong AF647 Signal |
This dual-labeling strategy has also been applied intracellularly. nih.govbiorxiv.org By genetically encoding noncanonical amino acids containing azide and tetrazine moieties into a single protein, researchers were able to simultaneously attach two different labels (e.g., two different fluorophores for FRET studies) inside living E. coli cells. nih.govbiorxiv.org These studies underscore the power of using orthogonal reaction pairs, facilitated by linkers like TCO-PEG5-DBCO, to perform sophisticated, multi-target molecular imaging and analysis. nih.gov
Strategies for Enhancing Orthogonality and Selectivity in Multi-component Systems
While the inherent orthogonality of the TCO-tetrazine and DBCO-azide reaction pair is high, strategies exist to further enhance selectivity, particularly in complex, multi-component labeling scenarios. researchgate.net
Applications of Tco Peg5 Dbco in Chemical Biology Research
Site-Specific Protein Conjugation and Modification
TCO-PEG5-DBCO facilitates the site-specific modification of proteins, allowing for the attachment of various functional molecules with high precision. This is crucial for understanding protein function, developing protein-based therapeutics, and creating novel diagnostic tools. The PEG5 linker enhances the solubility and reduces the aggregation of the resulting conjugates. conju-probe.com
Antibody Functionalization and Conjugate Formation
This compound is instrumental in the functionalization of antibodies to create antibody-drug conjugates (ADCs) and other targeted therapies. The DBCO group can react with azide-modified antibodies, while the TCO group is available for rapid conjugation with a tetrazine-labeled payload. The inclusion of a hydrophilic PEG spacer has been shown to be critical in preserving the reactivity of the TCO group, which can otherwise be masked by hydrophobic interactions with the antibody. nih.govescholarship.org This approach allows for a dual bioorthogonal strategy, where an antibody is first modified with an azide (B81097) and then reacts with a heterobifunctional DBCO-PEG-TCO molecule. nih.gov
Research has demonstrated that the use of PEG linkers can lead to a significant enhancement in the functional density of TCO on antibodies without compromising their binding affinity. nih.gov For instance, studies have shown a more than 5-fold enhancement in functional TCO density when introduced via a PEG linker. nih.gov
Table 1: Research Findings on Antibody Functionalization using PEG-TCO Linkers
| Feature | Observation | Reference |
|---|---|---|
| TCO Reactivity | Hydrophilic PEG linkers preserve TCO reactivity, which is often lost in direct conjugation. | nih.govescholarship.org |
| Functional Density | Over 5-fold enhancement in functional TCO density on antibodies. | nih.gov |
| Binding Affinity | Antibody binding activity is retained with up to approximately 8 PEG-TCO linkers. | nih.gov |
| Conjugation Strategy | A dual bioorthogonal approach using azide-modified antibodies and DBCO-PEG-TCO linkers is effective. | nih.gov |
Enzyme and Peptide Labeling Methodologies
The principles of bioorthogonal chemistry enabled by this compound are also applied to the labeling of enzymes and peptides. The DBCO end can be used to attach the linker to an azide-modified enzyme or peptide, leaving the TCO group exposed for a subsequent rapid reaction with a tetrazine-functionalized probe, such as a fluorescent dye or a small molecule. This strategy allows for the study of enzyme activity, localization, and interactions within complex biological systems. The PEG5 spacer helps to minimize steric hindrance, ensuring that the attached label does not interfere with the biomolecule's function. vectorlabs.combioglyco.com
Incorporation into Non-Canonical Amino Acids for Protein Studies
The genetic incorporation of non-canonical amino acids (ncAAs) containing bioorthogonal handles has revolutionized protein studies. An ncAA bearing an azide group can be incorporated into a protein at a specific site via genetic code expansion. Subsequently, a DBCO-containing linker like this compound can be attached to the azide-functionalized protein through SPAAC. This leaves the TCO group available for a highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-labeled molecule. This dual-labeling strategy allows for the introduction of multiple functionalities into a single protein in a site-specific manner. nih.gov
Research has shown that this one-pot, dual-labeling approach can achieve high labeling efficiencies, often between 90-95%, with minimal cross-reactivity between the orthogonal chemistries. nih.gov
Table 2: Efficiency of Dual Protein Labeling via ncAAs and Bioorthogonal Chemistry
| Parameter | Result | Reference |
|---|---|---|
| Labeling Efficiency | 90–95% | nih.gov |
| Orthogonality | Minimal cross-reactivity observed between SPAAC and iEDDA reactions. | nih.gov |
| Methodology | One-pot reaction for simultaneous dual labeling. | nih.gov |
Nucleic Acid Functionalization and Probe Development
This compound is also a versatile tool for the functionalization of nucleic acids, enabling the development of sophisticated probes for studying DNA and RNA structure and function.
Oligonucleotide Conjugation Techniques
Oligonucleotides can be synthesized with azide modifications at specific positions. This compound can then be conjugated to these azide-modified oligonucleotides via the DBCO group. The resulting TCO-functionalized oligonucleotide can be rapidly and specifically ligated to a tetrazine-labeled molecule. This method is used to create probes for various applications, including fluorescence in situ hybridization (FISH) and the construction of DNA-based nanostructures. The high efficiency and biocompatibility of the TCO-tetrazine reaction are particularly advantageous for these applications. genelink.com
DNA/RNA Labeling for Structural and Functional Studies
The labeling of DNA and RNA is crucial for investigating their biological roles. This compound can be used in a two-step process to label nucleic acids. First, an azide-modified nucleotide is incorporated into DNA or RNA during synthesis or through enzymatic modification. Then, the this compound linker is attached via its DBCO group. The exposed TCO group can then be targeted with a tetrazine-functionalized probe for visualization or affinity purification. This approach has been used to study DNA replication, transcription, and the localization of specific RNA molecules within cells.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| trans-cyclooctene-polyethylene glycol-dibenzocyclooctyne | This compound |
| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC |
| Antibody-Drug Conjugate | ADC |
| Non-canonical Amino Acid | ncAA |
| inverse-electron-demand Diels-Alder | iEDDA |
Applications of this compound in Cell Surface and Cellular Component Labeling Methodologies
The unique architecture of this compound allows for precise chemical modifications on the surface of living cells and within their components. This capability is crucial for understanding the spatial organization and dynamics of biomolecules in their native environment.
Live Cell Bioconjugation Approaches
Live cell bioconjugation using this compound offers a method for attaching molecules of interest to cell surfaces with high specificity and under physiological conditions. The bioorthogonal nature of both the TCO-tetrazine and DBCO-azide reactions ensures that the labeling process does not interfere with normal cellular functions. The PEG5 spacer plays a critical role in these applications by extending the reactive groups away from the surface of the biomolecule to which it is attached, thereby minimizing steric hindrance and improving reaction efficiency. While specific studies detailing the use of this compound are still emerging, the principles of its application are well-established through research on similar bifunctional linkers. For instance, the reactivity of TCO-conjugated antibodies can be significantly improved by incorporating PEG linkers, which prevents the reactive TCO group from being buried within the hydrophobic domains of the antibody. This principle underscores the importance of the PEG component in this compound for effective live cell labeling.
Metabolic Labeling Strategies
Metabolic labeling is a powerful technique for introducing chemical reporters onto cellular biomolecules. In this strategy, cells are cultured with a precursor molecule, often a sugar analog containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). This azido-sugar is metabolized by the cell and incorporated into cell surface glycans.
Following the introduction of azide groups onto the cell surface, the DBCO end of the this compound molecule can be used to specifically attach the linker to these modified glycans via the SPAAC reaction. This initial conjugation step effectively functionalizes the cell surface with TCO groups. These newly installed TCO moieties are then available for a second, orthogonal reaction with a tetrazine-labeled probe, such as a fluorescent dye or a therapeutic agent.
Research has demonstrated the efficacy of this two-step labeling approach. Studies have shown that after metabolically labeling cells with Ac4ManNAz, subsequent treatment with DBCO-containing molecules leads to their specific binding to the cell surface. In one study, DBCO-PEG5 was used as a negative control to demonstrate the specificity of the reaction, where no significant fluorescence was observed on azido-bearing cells treated with this compound, confirming the absence of non-specific binding. This highlights the specificity of the DBCO-azide reaction, a cornerstone of the utility of this compound in metabolic labeling. The subsequent reaction of the TCO group would then allow for the introduction of a second molecule of interest.
| Step | Reagent | Reaction | Purpose |
|---|---|---|---|
| 1 | N-azidoacetylmannosamine (Ac4ManNAz) | Metabolic Incorporation | Introduce azide groups onto cell surface glycans. |
| 2 | This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Attach the this compound linker to the azide-modified cell surface via the DBCO group. |
| 3 | Tetrazine-labeled Probe (e.g., Fluorophore, Drug) | Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA) | Conjugate the probe to the cell surface via the TCO group. |
Advanced Molecular Probe Design and Functionalization
The bifunctional nature of this compound is particularly advantageous for the design of sophisticated molecular probes and bioconjugates that can be used for targeted therapies and controlled release applications.
Development of Bioconjugates for Receptor-Ligand Targeting
This compound can serve as a central linker for constructing bioconjugates designed to target specific cell surface receptors. In a typical strategy, a targeting ligand (e.g., an antibody, peptide, or small molecule) that binds to a specific receptor can be conjugated to one end of the this compound linker, while a payload (e.g., a drug, imaging agent, or nanoparticle) is attached to the other end.
For example, a targeting antibody could be modified with an azide group and subsequently reacted with the DBCO end of this compound. The resulting antibody-TCO conjugate can then be administered to target specific cells. Following localization of the antibody to the target cells, a tetrazine-modified therapeutic agent can be introduced, which will then specifically react with the TCO group on the antibody, leading to localized delivery of the therapeutic. This pre-targeting strategy, which separates the targeting and delivery steps, can improve the therapeutic index by minimizing off-target effects. The inclusion of the PEG5 spacer in the linker can enhance the solubility and bioavailability of the resulting bioconjugate.
"Click-to-Release" Mechanisms in Bioorthogonal Systems
"Click-to-release" chemistry represents a sophisticated application of bioorthogonal reactions for the controlled release of therapeutic agents. In these systems, the reaction between a TCO derivative and a tetrazine can trigger the cleavage of a carbamate (B1207046) linkage, leading to the release of a caged molecule.
While specific examples utilizing the full this compound molecule in a click-to-release system are not yet widely reported, the underlying principle is well-established. A therapeutic molecule can be "caged" with a TCO group, rendering it inactive. This TCO-caged prodrug can then be activated at a desired location and time by the introduction of a tetrazine. The rapid and highly specific IEDDA reaction between the TCO and tetrazine initiates a cascade of electronic rearrangements that ultimately leads to the cleavage of the linker and the release of the active drug.
The this compound linker could be integrated into such a system to create a more complex, multi-functional therapeutic. For instance, the DBCO end could be used to anchor the entire construct to a targeting moiety or a nanoparticle, while the TCO end participates in the click-to-release mechanism. This would allow for targeted delivery followed by triggered release, offering a high degree of spatial and temporal control over drug activity.
| Component | Function | Reaction Principle |
|---|---|---|
| TCO-caged Prodrug | Inactive form of the therapeutic agent. | The drug is linked via a cleavable carbamate to the TCO moiety. |
| Tetrazine Trigger | Activator for drug release. | Initiates the IEDDA reaction with the TCO group. |
| This compound (in a hypothetical advanced system) | Bifunctional linker for targeting and release. | The DBCO end attaches to a targeting molecule, while the TCO end is part of the click-to-release mechanism. |
Applications of Tco Peg5 Dbco in Advanced Materials Science
Polymer Functionalization and Architectures
TCO-PEG5-DBCO plays a significant role in the functionalization of polymers and the construction of complex polymeric architectures. The click chemistry handles allow for the precise attachment of the PEG5-DBCO or PEG5-TCO moiety to polymers containing complementary functional groups (tetrazine or azide (B81097), respectively), or the use of the bifunctional linker to bridge two different polymer chains or functionalities. acs.orgnih.goviris-biotech.de This enables the modification of polymer properties, such as solubility, biocompatibility, and the introduction of specific reactive sites for subsequent conjugations. axispharm.comconju-probe.combroadpharm.com
The bifunctional nature of this compound facilitates the synthesis of functional copolymers and macromers. By incorporating monomers or polymers functionalized with complementary groups (azides or tetrazines) along with monomers or polymers functionalized with this compound, precisely defined copolymer structures can be synthesized via click chemistry. acs.orgnih.govgoogle.com This approach allows for control over the polymer architecture and the spatial arrangement of different functional blocks or grafted chains. For instance, the creation of graft copolymers can involve reacting a polymer backbone modified with one click handle with side chains functionalized with the complementary handle, potentially utilizing PEG-based linkers like this compound. nih.gov Such strategies are valuable for creating materials with tailored properties for specific applications.
Hydrogel Synthesis and Engineering
This compound is a valuable crosslinker and functionalization agent in the synthesis and engineering of hydrogels. acs.orgnih.govgoogle.comgoogleapis.comd-nb.infoiu.eduneauvia.com Hydrogels are crosslinked polymeric networks that can absorb large amounts of water, making them suitable for various applications, including tissue engineering and drug delivery (though drug delivery specifics are excluded here). Click chemistry, particularly SPAAC and iEDDA, offers precise control over the crosslinking density and network structure of hydrogels. acs.orgnih.govgoogle.comd-nb.infoiu.edu
This compound can be employed in crosslinking strategies for polymeric networks, including hydrogels. By functionalizing polymers with complementary azide and tetrazine groups, this compound can act as a crosslinker, reacting with both polymer chains through its TCO and DBCO functionalities via iEDDA and SPAAC, respectively. acs.orggoogle.comiu.edu This dual-click approach allows for the formation of stable, covalently crosslinked networks under mild conditions. The PEG5 spacer in this compound contributes to the network's flexibility and can influence the hydrogel's mechanical properties and swelling behavior. conju-probe.com Studies have demonstrated the use of SPAAC for crosslinking collagen hydrogels functionalized with azide and DBCO groups, highlighting the ability to tune mechanical properties by controlling crosslinking density. nih.gov Similarly, iEDDA reactions involving TCO have been used for hydrogel formation with rapid kinetics. acs.orgiu.edu
Methodological and Theoretical Advancements in Tco Peg5 Dbco Research
Quantitative Kinetic Analysis of Orthogonal Reactions
The efficiency and specificity of bioorthogonal reactions involving TCO-PEG5-DBCO are heavily reliant on their reaction kinetics. Quantitative analysis provides crucial data on reaction rates under various conditions, essential for designing successful bioconjugation strategies.
Experimental Determination of Reaction Rate Constants
The TCO moiety in this compound undergoes extremely rapid reaction with tetrazines via iEDDA cycloaddition, followed by a retro-Diels-Alder step that eliminates nitrogen gas conju-probe.comiris-biotech.de. This reaction is known for its fast kinetics, with second-order rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ glenresearch.com. Some reports indicate rates as high as 2000 M⁻¹s⁻¹ in methanol/water mixtures and around 1 M⁻¹s⁻¹ in aqueous media for TCO derivatives reacting with tetrazines conju-probe.combroadpharm.com. A specific study investigating the kinetics of Tz and TCO-OH at 37°C in PBS (pH 7.4) reported a second-order rate constant of 210 L mol⁻¹ s⁻¹. nih.gov
In contrast, the DBCO moiety reacts with azides through the copper-free SPAAC reaction. This reaction is generally slower than the TCO-tetrazine ligation, with reported second-order rate constants for DBCO derivatives typically in the range of 1-2 M⁻¹s⁻¹ glenresearch.com. Some studies show rates between 0.1 and 1 M⁻¹s⁻¹ for DBCO and TCO under certain conditions glenresearch.com. For the reaction between benzyl (B1604629) azide (B81097) and DBCO, a rate constant of 0.24 M⁻¹s⁻¹ has been reported in CH₃CN:H₂O (3:1) nih.govacs.org. The presence of a PEG linker has been shown to enhance SPAAC reaction rates, with a reported increase of 31 ± 16% for DBCO-PEG5-trastuzumab compared to a non-PEGylated counterpart in a study examining buffer, pH, and temperature effects researchgate.netrsc.org.
The significant difference in reaction rates between the TCO-tetrazine and DBCO-azide reactions allows for their orthogonal use.
Here is a summary of typical rate constant ranges for related click chemistry reactions:
| Reaction Pair | Typical Second-Order Rate Constant Range (M⁻¹s⁻¹) | Reference |
| TCO + Tetrazine (iEDDA) | 10³ - 10⁵ | glenresearch.com |
| TCO + Tetrazine (iEDDA) | ~2000 (in 9:1 methanol/water), ~1 (aqueous) | conju-probe.combroadpharm.com |
| DBCO + Azide (SPAAC) | 1 - 2 | glenresearch.com |
| DBCO + Azide (SPAAC) | 0.1 - 1 | glenresearch.com |
Environmental Influences on Reaction Rates (e.g., pH, solvent, buffer effects)
Reaction conditions, including solvent, buffer composition, and pH, can significantly influence the kinetics of click chemistry reactions involving this compound.
For SPAAC reactions involving DBCO, studies have investigated the effects of various buffers (PBS, HEPES, MES, borate (B1201080) buffer) and cell culture media (DMEM, RPMI) across a range of pH values (5 to 10) and temperatures (25 and 37 °C) researchgate.netrsc.org. PBS (pH 7) generally exhibited lower rate constants (0.32–0.85 M⁻¹ s⁻¹), while HEPES (pH 7) showed higher rates (0.55–1.22 M⁻¹ s⁻¹) researchgate.netrsc.org. Higher pH values generally led to increased reaction rates, except in HEPES buffer researchgate.netrsc.org. The electron-donating capacity of the azide also plays a role in optimizing SPAAC reactions researchgate.netrsc.org.
TCO-tetrazine reactions are known to be efficient in mild conditions, including aqueous solutions and at neutral pH glenresearch.com. The reaction rate has been found to increase in aqueous media conju-probe.com. These reactions can be performed in a variety of solvents, including organic solvents like DMF and THF, aqueous solvents, and buffer systems rsc.org.
The PEG5 spacer in this compound is hydrophilic and is expected to enhance the solubility of the linker and its conjugates in aqueous environments, which can be beneficial for reactions in biological media and may influence reaction rates by affecting local concentrations and reducing aggregation axispharm.comconju-probe.com. The PEG linker in DBCO-PEG5-trastuzumab was observed to enhance reaction rates in SPAAC researchgate.netrsc.org.
Computational Chemistry Approaches to Understand Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction pathways, transition states, and electronic factors that govern the reactivity and orthogonality of click reactions involving moieties like TCO and DBCO.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations have been employed to understand the mechanisms of both SPAAC and iEDDA reactions. These studies can help elucidate the energy profiles of the reactions, including activation energies and reaction intermediates. For SPAAC, DFT calculations have indicated that the reaction between phenyl azide and BCN proceeds via an inverse-electron demand mechanism controlled by the HOMO of BCN and the LUMO of the azide nih.govacs.org. DFT studies have also been used to investigate the influence of substituents on the reactivity of strained alkynes and the interaction between reactants nih.govdokumen.pub.
Computational analysis can also provide insights into the effect of structural modifications on reactivity and orthogonality nih.gov. For instance, DFT has been used to rationalize how derivatization influences alkyne electronics and how these electronic factors, along with strain, impact reactivity trends nih.gov.
Analysis of Frontier Molecular Orbitals (FMO) and Distortion Energies
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and rationalizing the reactivity of cycloaddition reactions. By examining the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reacting species, FMO analysis can help predict reaction pathways and relative reaction rates. For click reactions, the interaction between the HOMO of one reactant and the LUMO of the other (and vice versa) is crucial. The smaller the energy gap between the interacting orbitals, the faster the reaction is likely to be imperial.ac.uk.
Distortion/interaction analysis, often used in conjunction with DFT, allows for the decomposition of the reaction barrier into components related to the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted reactants in the transition state nih.gov. This analysis can provide a deeper understanding of the factors contributing to the activation energy and thus the reaction rate. FMO and distortion/interaction analyses have been used to gain insight into how electronics and strain impact reactivity trends in cycloaddition reactions involving strained alkynes nih.gov.
Computational studies using FMO and distortion energy analysis can help in the rational design of new reactive moieties with tailored reactivity and orthogonality for applications with linkers like this compound.
Spectroscopic and Chromatographic Methods for Complex Conjugate Characterization
Following conjugation reactions utilizing this compound, it is essential to characterize the resulting complex conjugates to confirm successful ligation, determine the degree of labeling, and assess purity. A range of spectroscopic and chromatographic techniques are employed for this purpose.
Mass spectrometry (MS), including techniques like High-Resolution Mass Spectrometry (HRMS) with ESI-LC-TOF and MALDI-TOF, is widely used to determine the molecular weight of the conjugates and verify the attachment of the linker and subsequent payload(s) nih.gov. These methods can confirm the formation of the desired product and identify potential byproducts.
Chromatographic methods are crucial for purifying the conjugates and assessing their homogeneity. Size-exclusion chromatography (SEC) is commonly used to separate conjugates based on their size, which is particularly useful for protein or nanoparticle conjugates, allowing for the separation of labeled species from unconjugated molecules and aggregates researchgate.netresearchgate.net. The elution profile from SEC can provide information on the size distribution and purity of the conjugate researchgate.net. HPLC is also used for purification and to confirm the purity and identity of modified molecules researchgate.net.
Spectroscopic methods, such as UV-Vis spectroscopy and fluorescence spectroscopy, can be used if the molecules being conjugated have chromophores or fluorophores. For instance, if a fluorescent molecule is attached via the this compound linker, fluorescence intensity can be used to quantify the degree of labeling escholarship.org. NMR spectroscopy can be used to verify the structure of the synthetic linker and to study interactions dokumen.pubnih.gov.
The combination of these analytical techniques provides comprehensive characterization of the complex conjugates formed using this compound, ensuring the quality and consistency of the modified biomolecules or materials for downstream applications.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Orthogonal Bioorthogonal Reagents
The field of bioorthogonal chemistry is continuously striving for the development of reagents with improved reaction kinetics, enhanced selectivity, and novel functionalities to expand the toolkit for biological studies and therapeutic applications. For linkers such as TCO-PEG5-DBCO, future research directions include refining the reactivity of the TCO and DBCO moieties. While the TCO-tetrazine reaction is already known for its exceptionally fast kinetics, efforts may focus on tuning the reaction rates or exploring modified TCO or tetrazine structures for even greater speed or altered reaction profiles. tcichemicals.comchem960.comnih.govnih.govfishersci.cafishersci.fi Similarly, advancements in DBCO chemistry could aim for increased reaction rates with azides or improved stability of the strained alkyne.
Beyond optimizing reaction kinetics, the development of next-generation reagents could involve designing linkers that allow for triggered release or reversible conjugation, moving beyond the typically irreversible nature of current click reactions. fishersci.fi The incorporation of photocleavable or chemically cleavable linkers within or adjacent to the PEG spacer or the reactive handles of this compound could enable the controlled release of conjugated molecules, which is highly relevant for drug delivery or dynamic biological studies. The exploration of new orthogonal reaction pairs that can be integrated with or complement the TCO-tetrazine and DBCO-azide systems is also a key area, allowing for multi-component labeling or complex biomolecule assembly with high specificity. wikipedia.orgfishersci.ca
Integration with Other Advanced Chemical Biology Tools
The power of bioorthogonal chemistry is significantly amplified when integrated with other cutting-edge tools and techniques in chemical biology. For this compound, this integration opens up numerous possibilities. Combining bioorthogonal labeling strategies employing this compound with advanced imaging techniques, such as super-resolution microscopy or in vivo imaging, can provide unprecedented insights into biological processes with high spatial and temporal resolution. wikipedia.orgsci-toys.comsci-toys.comnih.govwikipedia.orgnih.gov The ability to specifically label biomolecules using the TCO-tetrazine or DBCO-azide click reactions facilitated by this compound allows for their tracking and visualization in complex cellular environments or living organisms.
Furthermore, the integration with synthetic biology approaches holds significant promise. wikipedia.org By genetically encoding or metabolically incorporating unnatural amino acids or modified glycans bearing azide (B81097) or tetrazine functionalities, this compound can be used to selectively modify proteins or glycans within living cells. This enables the creation of engineered cells with tailored surface properties or the precise functionalization of biomolecules for studying their roles or developing novel therapeutics. wikipedia.orgfishersci.canih.gov The combination of bioorthogonal chemistry with targeted delivery systems, such as nanoparticles or antibodies modified with complementary click handles, represents a major research direction for targeted drug delivery, diagnostics, and pre-targeting strategies. chem960.comnih.govnih.govsci-toys.comnih.govwikipedia.orgfluoroprobe.comsigmaaldrich.comfishersci.ca this compound, with its orthogonal reactivity, is well-suited for the construction of such complex bioconjugates.
Expansion into Novel Bio-material Interfaces
The unique ability of bioorthogonal reactions to occur efficiently and selectively in biological environments makes them invaluable for engineering novel bio-material interfaces. This compound can play a crucial role in expanding these applications. Its reactive handles allow for the covalent immobilization of biomolecules onto material surfaces functionalized with complementary tetrazine or azide groups. This is relevant for creating biosensors, biochips, or biocompatible materials with specific surface properties designed to interact with biological systems. fishersci.canih.gov
Q & A
Q. What methodologies are recommended for characterizing the structural integrity of TCO-PEG5-DBCO?
To confirm structural integrity, employ spectroscopic techniques (e.g., nuclear magnetic resonance [NMR] for functional group analysis, mass spectrometry [MS] for molecular weight validation) alongside chromatographic methods (e.g., HPLC for purity assessment). Ensure experimental protocols are detailed in supplementary materials to enable reproducibility, including solvent systems, instrument parameters, and calibration standards .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Key challenges include controlling impurities during PEG spacer integration and maintaining reaction specificity for TCO/DBCO conjugation. Mitigation strategies:
Q. How can researchers ensure reproducibility in this compound-based bioconjugation experiments?
Reproducibility requires standardizing:
- Storage conditions : Lyophilized vs. solution stability under varying pH/temperature.
- Molar ratios : Optimize stoichiometry for click chemistry efficiency (e.g., 1:1 TCO:DBCO vs. excess reagent strategies).
- Validation controls : Include negative controls (e.g., non-reactive PEG derivatives) to confirm reaction specificity. Publish full experimental workflows, including batch-specific data, to align with academic reporting standards .
Advanced Research Questions
Q. How can contradictory bioassay results involving this compound be systematically resolved?
Contradictions may arise from variables like buffer composition, incubation time, or off-target interactions. Address these by:
- Orthogonal assays : Compare fluorescence resonance energy transfer (FRET) data with radiometric or HPLC-based quantification.
- Contextual analysis : Assess whether discrepancies stem from in vitro vs. in vivo environments (e.g., serum protein interference).
- Meta-analysis : Aggregate datasets from multiple labs to identify confounding factors .
Q. What strategies optimize this compound’s reaction kinetics for time-sensitive applications?
Apply design of experiments (DoE) to model variables:
- Temperature : Elevated temperatures may accelerate strain-promoted cycloaddition but risk denaturing biomolecules.
- Catalyst screening : Test copper-free alternatives (e.g., BTTAA derivatives) for biocompatibility.
- Kinetic profiling : Use stopped-flow spectroscopy to quantify second-order rate constants under physiological conditions. Collaborate with computational chemists to predict optimal reaction trajectories .
Q. How should researchers design studies to evaluate this compound’s long-term stability in biological matrices?
Adopt a tiered approach:
- Short-term stability : Assess degradation via accelerated stability testing (e.g., 40°C/75% RH for 1 month).
- Long-term stability : Use real-time studies in simulated physiological buffers (e.g., PBS, human serum).
- Analytical endpoints : Combine LC-MS for degradation product identification and dynamic light scattering (DLS) for aggregate formation. Align with ICH Q1A guidelines for pharmaceutical stability testing .
Methodological Frameworks
Q. How can the FINER criteria refine research questions about this compound’s therapeutic applications?
- Feasible : Ensure access to specialized equipment (e.g., flow cytometers for cell-labeling efficiency).
- Novel : Investigate understudied applications (e.g., targeted drug delivery in hypoxic tumors).
- Ethical : Adhere to institutional biosafety protocols for in vivo studies.
- Relevant : Align with NIH priorities for biocompatible conjugates .
Q. What PICO elements are critical for comparative studies of this compound vs. alternative linkers?
- Population : Cancer cells expressing target receptors.
- Intervention : this compound-conjugated antibodies.
- Comparison : Commercial linkers (e.g., SMCC, sulfo-SIAB).
- Outcome : Conjugation efficiency, serum stability, and tumor uptake ratios. Use multivariate regression to isolate linker-specific effects .
Data Management & Validation
Q. How should researchers handle large-scale datasets from this compound screening studies?
- Storage : Use FAIR-compliant repositories (e.g., Zenodo) with detailed metadata (e.g., batch numbers, solvent lots).
- Analysis : Implement machine learning pipelines to identify structure-activity relationships (SAR).
- Sharing : Provide raw data in standardized formats (e.g., .mzML for MS, .csv for kinetic profiles) .
Q. What validation protocols are essential for this compound functional assays?
- Cross-lab validation : Share samples with independent labs to confirm reproducibility.
- Reference standards : Use certified DBCO-PEG5-TCO analogs for calibration.
- Blinded analysis : Mask sample identities during data interpretation to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
